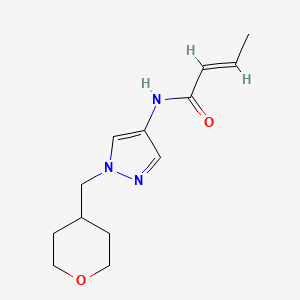

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

Description

Properties

IUPAC Name |

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-3-13(17)15-12-8-14-16(10-12)9-11-4-6-18-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,15,17)/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRBRNBDBRVHQL-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CN(N=C1)CC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CN(N=C1)CC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using a suitable tetrahydropyran derivative.

Formation of the Butenamide Group: The final step involves the formation of the butenamide group through a condensation reaction between the pyrazole derivative and an appropriate butenoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butenamide group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the butenamide group or the pyrazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tetrahydropyran moiety can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring or butenamide group.

Reduction: Reduced derivatives of the butenamide group or pyrazole ring.

Substitution: Substituted derivatives of the tetrahydropyran moiety.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazole ring , a butenamide moiety , and a tetrahydro-2H-pyran group , which contribute to its diverse reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of approximately 306.39 g/mol. The intricate structure allows for multiple functional group interactions, making it suitable for various applications.

Anticancer Activity

Research indicates that compounds containing the pyrazole ring, such as (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide, exhibit significant anticancer properties. These compounds can modulate pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar pyrazole derivatives can inhibit protein kinases associated with cancer progression, suggesting that this compound may also have similar effects .

Anti-inflammatory Properties

Compounds with structures similar to this compound have demonstrated anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Antimicrobial Activity

The presence of the pyrazole moiety in this compound suggests potential antimicrobial properties. Similar compounds have been shown to exhibit activity against various bacterial strains, making this compound a candidate for further exploration in antimicrobial research .

Chemical Synthesis

The synthesis of this compound can be achieved through several synthetic routes involving the reaction of appropriate precursors under controlled conditions. The ability to modify its structure through chemical reactions enhances its utility in synthetic organic chemistry .

Structure–Activity Relationship Studies

The unique structural features of this compound provide an excellent platform for structure–activity relationship (SAR) studies. Researchers can systematically alter different components of the molecule to evaluate their effects on biological activity, leading to the development of more potent derivatives .

Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (E)-N-(1-(methyl)-1H-pyrazol) | Pyrazole ring with methyl substitution | Anticancer |

| (E)-N-(1-(tetrahydropyran)butenamide | Tetrahydropyran moiety with butenamide bond | Anti-inflammatory |

| Pyrazole Derivative A | Pyrazole ring with alkyl substitution | Antimicrobial |

Notable Research Findings

- A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of pyrazole derivatives, emphasizing their ability to inhibit specific kinases involved in tumor growth .

- Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their efficacy in reducing cytokine levels in vitro .

- Recent advancements in synthetic methodologies have allowed for the efficient production of (E)-N-(1-(tetrahydro-2H-pyran)butenamide), paving the way for further biological testing and optimization .

Mechanism of Action

The mechanism of action of (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the following framework highlights how such comparisons are typically conducted in chemical research, drawing insights from the available materials:

Structural and Crystallographic Analysis

The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, enabling precise determination of molecular conformations, bond lengths, and stereochemistry . For example:

- The (E)-configuration of the enamide group in this compound could be confirmed via X-ray diffraction studies using SHELXL, differentiating it from (Z)-isomers or saturated amide analogs.

- Substituents like the tetrahydro-2H-pyran ring could be compared to similar heterocycles (e.g., tetrahydropyran vs. piperidine) in terms of steric effects or hydrogen-bonding capabilities, though such data are absent in the provided evidence.

Hypothetical Comparison Table

Limitations of Available Evidence

The lack of direct comparative studies in the provided materials precludes a rigorous analysis of this compound’s unique properties. For instance:

- Biological Activity: No data on target binding, potency, or selectivity relative to analogs.

- Physicochemical Properties : Solubility, logP, or stability comparisons are unavailable.

Future studies should leverage tools like SHELXL for structural benchmarking and incorporate safety data (e.g., P codes) to contextualize reactivity differences .

Biological Activity

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide, a compound with the CAS number 1705753-29-2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 337.4 g/mol. The structure features a pyrazole ring, which is known for various biological activities, and a tetrahydro-2H-pyran moiety that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5O2 |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1705753-29-2 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other compounds in the pyrazole class.

Potential Targets:

- Cyclin-dependent Kinases (CDKs) : Research indicates that pyrazole derivatives can inhibit CDK activity, which is crucial for cell cycle regulation.

- Cancer Cell Lines : In vitro tests have shown that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential use in oncology.

Study on CDK Inhibition

A study published in Nature explored the effects of several pyrazole derivatives on CDK activity. The results indicated that compounds structurally similar to this compound displayed significant inhibitory activity against CDK12/cyclinK complexes, with IC50 values ranging from 0.15 to 1.10 µM depending on structural modifications .

| Compound | IC50 (µM) | Cell Line Tested | Notes |

|---|---|---|---|

| 17a | 0.433 | SK-Br3 | Potent inhibitor |

| 17b | 0.582 | HCC1954 | Moderate activity |

| 17c | 1.109 | MDA-MB231 | Less effective |

Cytotoxicity Assays

In another study focusing on the cytotoxic effects of this compound, researchers observed significant growth inhibition in HER2-positive breast cancer cells. The compound demonstrated a GI50 value of approximately 0.106 µM against SK-Br3 cells, indicating its potential as an anti-cancer agent .

Q & A

Q. Q1: What synthetic strategies are optimal for preparing (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide, and how can reaction yields be improved?

Answer:

- Key Steps :

- Pyrazole Core Functionalization : Use nucleophilic substitution to introduce the tetrahydro-2H-pyran-4-yl)methyl group to the pyrazole ring. For example, coupling 1H-pyrazole-4-methanamine with a THP-protected alkyl halide under basic conditions (e.g., Cs₂CO₃) .

- Amide Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrazole intermediate and (E)-but-2-enoic acid.

- Yield Optimization :

Q. Q2: How can structural ambiguities in (E)-isomer confirmation be resolved using spectroscopic techniques?

Answer:

- NMR Analysis :

- ¹H NMR : The (E)-configuration of the enamide is confirmed by a characteristic doublet of doublets (~6.5–7.5 ppm) for the α,β-unsaturated protons, with coupling constants J = 12–16 Hz .

- NOESY : Absence of cross-peaks between the tetrahydro-2H-pyran methyl group and the enamide protons supports the trans geometry .

- LC-MS : Monitor m/z for [M+H]⁺ ions (e.g., ESIMS m/z ~350–400) to confirm molecular weight .

Q. Q3: What stability challenges arise during storage of this compound, and how can degradation be mitigated?

Answer:

- Degradation Pathways :

- Hydrolysis of the enamide bond under acidic/basic conditions.

- Oxidation of the tetrahydro-2H-pyran ring in the presence of light .

- Mitigation Strategies :

- Store at –20°C in anhydrous DMSO or ethanol.

- Use argon/vacuum sealing to prevent oxidative degradation .

Advanced Research Questions

Q. Q4: How can contradictions in biological activity data (e.g., receptor binding vs. cellular assays) be systematically addressed?

Answer:

- Case Study : If in vitro receptor binding (e.g., CB1/CB2) shows high affinity but cellular assays (e.g., cAMP inhibition) lack efficacy:

- Orthogonal Assays : Validate binding with radioligand displacement (e.g., [³H]CP-55,940 for CB1) and functional assays (e.g., β-arrestin recruitment) .

- Metabolic Stability : Check for rapid hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF₃) to the pyrazole ring to enhance metabolic stability .

Q. Q5: What computational methods are effective for predicting the compound’s interaction with GPR139, and how can docking results be validated experimentally?

Answer:

- In Silico Workflow :

- Experimental Validation :

Q. Q6: How can enantiomeric impurities in the synthesis of the tetrahydro-2H-pyran moiety impact pharmacological outcomes?

Answer:

- Analytical Methods :

- Pharmacological Impact :

- Test enantiomers in receptor binding assays (e.g., CB1/CB2). For example, the (R)-enantiomer may exhibit 10-fold higher affinity due to steric complementarity .

Data Contradiction Analysis

Q. Q7: How should researchers resolve discrepancies between HPLC purity (e.g., 97%) and LC-MS data (e.g., [M+H]⁺ with adducts)?

Answer:

- Root Cause Analysis :

- Mitigation :

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.